Potassium trifluoro(5-fluoropentyl)borate
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Overview
Description
Potassium trifluoro(5-fluoropentyl)borate is a specialized organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in synthetic chemistry for their moisture and air stability, making them easier to handle compared to other boron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(5-fluoropentyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bifluoride (KHF₂) with boronic acids (RB(OH)₂) to form the trifluoroborate salts (K[RBF₃]) . Another method includes the decarboxylative borylation of aliphatic acid derivatives under visible-light photoredox conditions, which provides primary and secondary alkyl boronates or tetrafluoroborates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5-fluoropentyl)borate undergoes various types of chemical reactions, including:
Reduction: It can participate in reduction reactions, although specific conditions and reagents are required.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, which are commonly used in its synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium bifluoride, boronic acids, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura cross-coupling reactions, the compound forms carbon-carbon bonds, resulting in the synthesis of complex organic molecules .
Scientific Research Applications
Potassium trifluoro(5-fluoropentyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(5-fluoropentyl)borate involves its role as a nucleophilic partner in various chemical reactions. The compound’s boron atom forms stable bonds with carbon atoms, facilitating the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the 5-fluoropentyl group.
Potassium alkyltrifluoroborate: Contains different alkyl groups instead of the 5-fluoropentyl group.
Potassium aryltrifluoroborate: Contains aryl groups instead of the 5-fluoropentyl group.
Uniqueness
Potassium trifluoro(5-fluoropentyl)borate is unique due to its specific 5-fluoropentyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic molecules and materials .
Properties
Molecular Formula |
C5H10BF4K |
---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
potassium;trifluoro(5-fluoropentyl)boranuide |
InChI |
InChI=1S/C5H10BF4.K/c7-5-3-1-2-4-6(8,9)10;/h1-5H2;/q-1;+1 |
InChI Key |
MPKKNLAVWLSEFZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCCF)(F)(F)F.[K+] |
Origin of Product |
United States |
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